4-Mercaptophenylbutyric acid

Self-Assembled Monolayers Bioconjugation Linker Design

Choose 4-Mercaptophenylbutyric acid (CAS 359436-81-0) for applications requiring a 4-carbon spacer that reduces steric crowding and enhances terminal carboxylic acid accessibility in self-assembled monolayers (SAMs). Its elevated XLogP3 (2.5) provides superior hydrophobicity for modifying hydrophobic payloads or polymer surfaces. The flexible butyric acid chain enables optimal metal-chelation geometry, making it a superior, non-interchangeable alternative to shorter-chain analogs.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 359436-81-0
Cat. No. B014482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Mercaptophenylbutyric acid
CAS359436-81-0
Synonyms4-(4-Mercaptophenyl)butyric Acid
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)O)S
InChIInChI=1S/C10H12O2S/c11-10(12)3-1-2-8-4-6-9(13)7-5-8/h4-7,13H,1-3H2,(H,11,12)
InChIKeyONAHWIVUEWOXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Mercaptophenylbutyric Acid (CAS 359436-81-0) Procurement Guide: A Bifunctional Thiol-Carboxylic Acid Linker


4-Mercaptophenylbutyric acid (CAS 359436-81-0), also known as 4-(4-sulfanylphenyl)butanoic acid, is a bifunctional organic compound featuring a para-substituted mercaptophenyl group and a butyric acid chain. Its molecular formula is C10H12O2S with a molecular weight of 196.27 g/mol [1]. It is primarily utilized in research settings as a heterobifunctional linker or building block for bioconjugation and surface modification, leveraging the thiol group for covalent attachment to metal surfaces or for thiol-disulfide exchange, and the carboxylic acid for further derivatization via amide or ester bond formation . The compound is typically supplied as a white to off-white crystalline solid with a melting point of 59°C and a purity of 98% [1]. Its calculated logP (XLogP3) is 2.5 [1].

4-Mercaptophenylbutyric Acid Procurement: Why Carbon Chain Length is a Critical Differentiator


Substituting 4-mercaptophenylbutyric acid with a structurally similar mercaptophenyl derivative, such as 4-mercaptophenylacetic acid or 4-mercaptophenylpropionic acid, is not a trivial procurement decision. The length of the alkyl spacer between the rigid phenyl ring and the reactive carboxylic acid group directly governs key physicochemical properties, including molecular flexibility (rotatable bond count), hydrophobicity (XLogP3), and the distance between functional groups [1][2][3][4]. These parameters are not merely academic; they critically influence molecular packing density in self-assembled monolayers (SAMs), the accessibility of the terminal functional group for subsequent conjugation, and the overall solubility of the final conjugate [5]. Therefore, selecting a specific chain length is essential for achieving the desired performance in a defined experimental or industrial system, rendering these compounds non-interchangeable.

4-Mercaptophenylbutyric Acid: Comparative Physicochemical Evidence for Informed Procurement


Enhanced Molecular Flexibility Compared to 4-Mercaptophenylacetic Acid

4-Mercaptophenylbutyric acid possesses a 4-carbon alkyl spacer, providing greater conformational flexibility than 4-mercaptophenylacetic acid, which has only a 2-carbon spacer. This is quantified by the number of rotatable bonds [1][2].

Self-Assembled Monolayers Bioconjugation Linker Design

Higher Hydrophobicity Profile Relative to 4-Mercaptophenylpropionic Acid

The extended alkyl chain of 4-mercaptophenylbutyric acid results in a higher calculated logP (XLogP3) value compared to its propionic acid analog, indicating increased hydrophobicity [1][2].

Drug Delivery Nanoparticle Functionalization Surface Chemistry

Extended Functional Group Spacing Compared to 4-Mercaptobenzoic Acid

The para-substituted butyric acid chain in 4-mercaptophenylbutyric acid provides a longer spacing between the thiol anchoring group and the terminal carboxylic acid compared to 4-mercaptobenzoic acid, where the acid group is directly attached to the phenyl ring [1][2][3].

Surface Patterning Molecular Rulers SAMs

Recommended Application Scenarios for 4-Mercaptophenylbutyric Acid Based on Differentiated Properties


Fabrication of Flexible Self-Assembled Monolayers (SAMs) on Gold

Procurement of 4-mercaptophenylbutyric acid is justified over shorter-chain analogs (e.g., 4-mercaptobenzoic acid or 4-mercaptophenylacetic acid) when the application requires a SAM with reduced steric crowding and a more accessible terminal carboxylic acid group [1]. The additional rotatable bonds and extended spacer length, as quantified in Section 3, can lead to SAMs with higher functional group availability for subsequent attachment of proteins, antibodies, or nanoparticles, which is critical for biosensor development and surface patterning .

Design of Hydrophobic Linkers for Bioconjugation

The elevated XLogP3 value of 2.5, compared to 1.7 for 4-mercaptophenylpropionic acid, makes this compound a superior choice for applications demanding a more hydrophobic linker [2]. This property is particularly valuable when the target is to modify a hydrophobic payload or to enhance the interaction of a conjugate with non-polar environments, such as in the development of lipid-based nanoparticles or the functionalization of hydrophobic polymer surfaces .

Synthesis of Metal-Chelating Conjugates Requiring Spacer Flexibility

In the synthesis of metal-chelating probes or therapeutic agents, the combination of a thiol for metal coordination and a carboxylic acid for bioconjugation, separated by a flexible 4-carbon spacer, provides an optimal geometry for chelation . The flexibility of the butyric acid chain, as demonstrated by its rotatable bond count, can allow the molecule to adopt a conformation that facilitates stable metal complex formation without the steric constraints imposed by a shorter, more rigid linker [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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